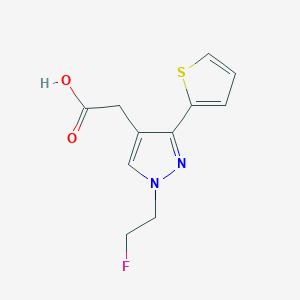

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid

Description

The compound 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid is a fluorinated pyrazole derivative featuring a thiophene ring at the 3-position and a 2-fluoroethyl group at the 1-position of the pyrazole scaffold.

- Claisen Schmidt condensation for α,β-unsaturated ketone intermediates (used in pyrazole synthesis) .

- Cyclocondensation with hydrazine hydrate or thiosemicarbazide to form pyrazoline derivatives .

- Functionalization via acetic acid groups, as seen in structurally related compounds (e.g., 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid) .

The 2-fluoroethyl group introduces metabolic stability and lipophilicity, while the thiophene ring contributes to π-π stacking interactions, common in bioactive molecules .

Properties

IUPAC Name |

2-[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2S/c12-3-4-14-7-8(6-10(15)16)11(13-14)9-2-1-5-17-9/h1-2,5,7H,3-4,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYDPJPNQGMESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2CC(=O)O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid is a synthetic compound that combines a pyrazole ring with a thiophene moiety and a fluoroethyl group. This unique structure is associated with diverse biological activities, making it a subject of interest in medicinal chemistry. The compound's potential applications span various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H13FN4S. The presence of the fluoroethyl group is believed to enhance the compound's stability and lipophilicity, influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H13FN4S |

| Molecular Weight | 258.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have shown promising results against breast cancer (T-47D) and melanoma (UACC-257) cell lines using MTT assays .

Case Study:

A study conducted on pyrazole derivatives revealed that specific modifications to the structure could enhance cytotoxicity against cancer cells. Notably, compound 4a exhibited excellent activity against the T-47D cell line, which was further validated through molecular docking studies, indicating its potential as a lead compound for anticancer drug development .

Anti-inflammatory Activity

Compounds with pyrazole structures are known for their anti-inflammatory effects. The presence of the thiophene ring in this compound may contribute to its ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The fluoroethyl group may enhance binding affinity to these targets, leading to modulation of key biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

*Calculated based on analogous compounds.

Key Observations:

- Fluorine Substitution: The 2-fluoroethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., propargyl or ethyl groups) .

- Thiophene vs. Other Heterocycles : Thiophene-containing analogs (e.g., target compound, ) exhibit stronger π-π interactions than pyridine derivatives (e.g., 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile, ).

- Acetic Acid Moiety : Improves aqueous solubility and binding affinity compared to esters or alcohols (e.g., ethan-1-ol derivative in ).

Target Compound vs. Analogs:

- Claisen Schmidt Condensation : Used for intermediates in thiophene-anchored pyrazoles (e.g., (E)-3-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one) .

- Cyclocondensation: Hydrazine hydrate in ethanol/acetic acid yields pyrazoline cores, as seen in chromone-pyrazole hybrids .

- Functionalization : Acetic acid groups are introduced via ester hydrolysis or direct substitution (e.g., 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid ).

Notable Findings:

- Antimicrobial Activity : Thiophene-pyrazole hybrids (e.g., 2-[(E)-2-(1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl]chromones) show MIC values of 50–100 μg/mL against Gram-positive bacteria .

Computational and Analytical Data

- SHELX Refinement : Used for crystallographic analysis of pyrazole derivatives (e.g., SHELXL for small-molecule refinement) .

Preparation Methods

Core Synthetic Strategy

The preparation of this compound typically involves the synthesis of the thiophene acetic acid intermediate, followed by functionalization to introduce the pyrazole and fluoroethyl groups. The core synthetic route for the thiophene acetic acid portion has been well documented and involves:

- Chlorination of thiophene to produce 2-chlorothiophene

- Halogen exchange to 2-iodothiophene

- Condensation with diethyl malonate under photochemical conditions

- Hydrolysis and decarboxylation to yield 2-thiophene acetic acid

This intermediate is then elaborated to the target compound by pyrazole ring formation and fluoroethyl substitution.

Detailed Preparation Method for 2-Thiophene Acetic Acid Intermediate

The most reliable and industrially feasible method for preparing 2-thiophene acetic acid, a key precursor, is described in patent CN105906604B. The method is summarized in Table 1.

| Step | Reaction | Conditions | Reagents | Notes |

|---|---|---|---|---|

| A | Chlorination of thiophene | -15 to -5 °C, 2 h addition + 0.5 h stirring | Thiophene, t-butyl hypochlorite, carbon tetrachloride | Molar ratio thiophene:t-butyl hypochlorite = 1:1 to 1.1; yield >98% purity of 2-chlorothiophene |

| B | Halogen exchange | 20–30 °C, stirring | 2-chlorothiophene, sodium iodide, acetone/tetrahydrofuran (3:1 v/v) | Sodium iodide 1.0–1.1 eq; converts 2-chlorothiophene to 2-iodothiophene |

| C | Condensation with diethyl malonate | UV light (254 nm), tetrahydrofuran solvent, room temperature | 2-iodothiophene, diethyl malonate, 2,6-lutidine | Molar ratio 1.0:1.0–1.1:1.0–1.1; yields 2-(2-thienyl)diethyl malonate |

| D | Hydrolysis and decarboxylation | pH 1.0–1.5, heating | 2-(2-thienyl)diethyl malonate, hexadecylpyridinium chloride catalyst | Produces 2-thiophene acetic acid with purity >99% |

- Avoids toxic reagents like cyanide and carbon monoxide

- High purity and yield (>99%)

- Mild reaction conditions and easy operation

- Low environmental impact and safe for scale-up

Functionalization to Target Compound

While the above method provides the thiophene acetic acid intermediate, the synthesis of 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid requires further elaboration:

- Formation of the pyrazole ring typically involves condensation of hydrazine derivatives with β-diketones or equivalents derived from the thiophene acetic acid.

- Introduction of the 2-fluoroethyl group is commonly achieved via alkylation using 2-fluoroethyl halides under controlled conditions to avoid side reactions.

These steps require precise control of reaction parameters such as temperature, solvent choice, and stoichiometry to ensure regioselectivity and high yield.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|---|

| Chlorination + Halogen Exchange + Diethyl Malonate Condensation (Patent CN105906604B) | Thiophene, t-butyl hypochlorite, sodium iodide, diethyl malonate | High purity, mild conditions, no toxic gases | Requires UV irradiation | High |

| Hydrolysis of 2-thiophene acetonitrile | 2-chloromethyl thiophene, sodium cyanide, KOH | Established method | Uses toxic cyanide, multi-step, moderate yield | Low due to safety |

| Willgerodt rearrangement | 2-acetylthiophene, ammoniacal liquor | Simple reagents | Low yield (~20.9%), harsh conditions | Low |

| Carbonylation of 2-chloromethyl thiophene | 2-chloromethyl thiophene, CO gas, cobalt catalyst | Direct ester formation | Uses toxic CO, pressurized equipment | Moderate but hazardous |

Research Findings and Practical Notes

- The chlorination and halogen exchange route avoids the use of highly toxic reagents such as cyanide and carbon monoxide, improving safety and environmental profile.

- The use of t-butyl hypochlorite as a chlorinating agent at low temperature (-15 to -5 °C) ensures selective mono-chlorination of thiophene.

- Sodium iodide in acetone/tetrahydrofuran mixture efficiently converts 2-chlorothiophene to 2-iodothiophene, which is more reactive for subsequent condensation.

- Photochemical condensation with diethyl malonate under 254 nm UV light in tetrahydrofuran with 2,6-lutidine base leads to high yield of the malonate intermediate.

- Hydrolysis catalyzed by hexadecylpyridinium chloride followed by mild acidic decarboxylation produces the target acid with high purity, suitable for pharmaceutical applications.

- The overall process is scalable, cost-effective, and environmentally benign, making it suitable for industrial production.

Summary Table of Reaction Parameters and Yields

| Step | Temperature (°C) | Time | Solvent | Catalyst/Base | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Chlorination | -15 to -5 | 2.5 h | Carbon tetrachloride | - | >95 | >98 (2-chlorothiophene) |

| Halogen Exchange | 20–30 | 4 h | Acetone/THF (3:1) | - | >90 | High |

| Condensation | Room temp, UV (254 nm) | 6–8 h | THF | 2,6-lutidine | 85–90 | High |

| Hydrolysis & Decarboxylation | pH 1.0–1.5, heat | 3–5 h | Water/organic mix | Hexadecylpyridinium chloride | 90+ | >99 |

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis pathway for 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid?

- Answer : Synthesis of this compound requires a multi-step approach, starting with the assembly of the pyrazole core. Fluorinated substituents like the 2-fluoroethyl group often necessitate specialized reagents (e.g., fluoroalkylation agents) and inert reaction conditions to prevent decomposition . The thiophene moiety can be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura), while the acetic acid side chain may require protection/deprotection strategies (e.g., ester intermediates hydrolyzed under acidic/basic conditions) . Computational reaction path searches (e.g., quantum chemical methods) can help predict feasible intermediates .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- Answer : Structural confirmation relies on a combination of:

- Elemental analysis to verify composition.

- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- Chromatography (HPLC or TLC) to assess purity, with detection optimized for heterocyclic systems (e.g., UV at 254 nm) .

- NMR spectroscopy (¹H/¹³C) to resolve regiochemistry of the pyrazole and thiophene substituents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the 2-fluoroethyl group into the pyrazole ring?

- Answer : Fluorine incorporation often requires palladium-catalyzed coupling or nucleophilic substitution under anhydrous conditions . Key parameters include:

- Catalyst selection : Palladium acetate with bulky ligands (e.g., XPhos) improves selectivity for fluorinated intermediates .

- Temperature control : Reactions at 40–100°C balance reactivity and stability of fluoroethyl groups .

- Computational screening : Quantum chemical calculations (e.g., DFT) predict transition states to optimize regioselectivity and minimize side reactions .

Q. How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during characterization?

- Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

- Multi-technique validation : Cross-reference NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

- pH-dependent studies : Probe carboxylic acid protonation states (e.g., pH-adjusted NMR in D₂O/CD₃OD) to identify exchangeable protons .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies are recommended for improving the aqueous solubility of this compound for biological testing?

- Answer : Solubility challenges stem from the hydrophobic thiophene and pyrazole rings. Solutions include:

- Salt formation : Convert the acetic acid to a sodium or potassium salt .

- Prodrug design : Esterify the carboxylic acid to enhance membrane permeability, with in vivo hydrolysis releasing the active form .

- Co-solvent systems : Use DMSO-water or cyclodextrin-based formulations to stabilize the compound in solution .

Q. How can computational chemistry aid in predicting the reactivity or stability of this compound under varying pH conditions?

- Answer :

- pKa prediction : Tools like MarvinSketch or ACD/Labs estimate the carboxylic acid’s pKa (~2.5–3.5), guiding pH stability studies .

- Degradation modeling : Molecular dynamics simulations identify hydrolysis-prone bonds (e.g., ester or fluoroethyl linkages) .

- Reactivity maps : Frontier molecular orbital (FMO) analysis predicts sites susceptible to nucleophilic/electrophilic attack .

Q. What are the challenges in scaling up the synthesis from milligram to gram scale, and how can they be addressed?

- Answer :

- Exotherm management : Fluorinated reactions may release HF; use controlled addition and temperature monitoring .

- Purification bottlenecks : Replace column chromatography with crystallization (e.g., pH-triggered precipitation of the acetic acid moiety) .

- Process control : Implement real-time analytics (e.g., in-line IR) to monitor reaction progression and intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.